molecular formula C23H19NO4 B12220861 2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12220861
M. Wt: 373.4 g/mol
InChI Key: XAUGKJDPKSSFSS-UHFFFAOYSA-N
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Description

2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a naphthalene moiety and a benzoxazepine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene derivative, followed by the formation of the benzoxazepine ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthalene moiety, using reagents such as halogens or alkyl groups.

    Hydrolysis: Hydrolysis reactions can break down the compound into simpler components under acidic or basic conditions

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound has shown potential biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Research has indicated possible therapeutic applications, including antimicrobial and anticancer properties.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-ethyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can be compared with other benzoxazepine derivatives and naphthalene-containing compounds. Similar compounds include:

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

2-ethyl-4-(2-naphthalen-2-yl-2-oxoethyl)-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C23H19NO4/c1-2-20-23(27)24(22(26)18-9-5-6-10-21(18)28-20)14-19(25)17-12-11-15-7-3-4-8-16(15)13-17/h3-13,20H,2,14H2,1H3

InChI Key

XAUGKJDPKSSFSS-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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